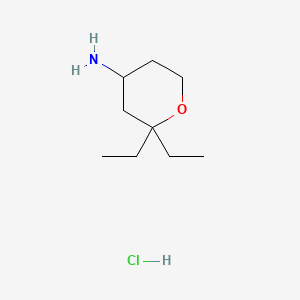
2,2-Diethyltetrahydropyran-4-amine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Diethyltetrahydropyran-4-amine;hydrochloride is a chemical compound with the molecular formula C9H20ClNO. It is a derivative of tetrahydropyran, a six-membered heterocyclic compound containing one oxygen atom. The compound is typically used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Diethyltetrahydropyran-4-amine;hydrochloride can be achieved through several methods. One common approach involves the reaction of tetrahydropyran with diethylamine under acidic conditions to form the desired amine derivative. The hydrochloride salt is then obtained by treating the amine with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions. The process typically includes the use of catalysts to enhance reaction efficiency and yield. The final product is purified through crystallization or distillation techniques.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Diethyltetrahydropyran-4-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amine group can participate in substitution reactions with other chemical groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Aplicaciones Científicas De Investigación
2,2-Diethyltetrahydropyran-4-amine;hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the production of various chemical products and intermediates.
Mecanismo De Acción
The mechanism of action of 2,2-Diethyltetrahydropyran-4-amine;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites, leading to changes in cellular functions. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2-Dimethyltetrahydropyran-4-amine;hydrochloride
- 2,2-Diethyltetrahydrofuran-4-amine;hydrochloride
- 2,2-Diethylpiperidine-4-amine;hydrochloride
Uniqueness
2,2-Diethyltetrahydropyran-4-amine;hydrochloride is unique due to its specific structural features, such as the presence of diethyl groups and the tetrahydropyran ring. These features confer distinct chemical properties and reactivity compared to similar compounds.
Propiedades
Fórmula molecular |
C9H20ClNO |
|---|---|
Peso molecular |
193.71 g/mol |
Nombre IUPAC |
2,2-diethyloxan-4-amine;hydrochloride |
InChI |
InChI=1S/C9H19NO.ClH/c1-3-9(4-2)7-8(10)5-6-11-9;/h8H,3-7,10H2,1-2H3;1H |
Clave InChI |
HZEITVHEJZFJRU-UHFFFAOYSA-N |
SMILES canónico |
CCC1(CC(CCO1)N)CC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















